molecular formula C14H10N2O3 B12928730 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid CAS No. 86611-63-4

6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Cat. No.: B12928730
CAS No.: 86611-63-4
M. Wt: 254.24 g/mol
InChI Key: FQMXHAAIWIFVTI-UHFFFAOYSA-N
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Description

6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound belonging to the acridine family It is characterized by its unique structure, which includes an acridine core with an amino group at the 6th position, a keto group at the 9th position, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the Jourdan-Ullmann reaction. This reaction is carried out between anthranilic acids and methyl 2-iodobenzoates under anhydrous conditions . The reaction yields 2-(2-methoxycarbonylphenyl)anthranilic acids, which are essential precursors for the synthesis of substituted 9-oxo-9,10-dihydroacridine-4-carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Jourdan-Ullmann reaction remains a reliable method for laboratory-scale synthesis. The reaction conditions typically involve the use of copper catalysts and anhydrous solvents to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of acridine derivatives, including 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid. This compound has been shown to inhibit cancer cell proliferation through various mechanisms, including DNA intercalation and topoisomerase inhibition.

  • Mechanism of Action :
    • DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.
    • Topoisomerase Inhibition : It inhibits topoisomerases, enzymes crucial for DNA unwinding during replication, leading to cell death.
  • Case Studies :
    • A study by Mayur et al. (2008) indicated that derivatives of acridine exhibited promising in vitro anticancer activity against various cancer cell lines, highlighting the importance of structural modifications on efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against a range of pathogens, including bacteria and fungi.

  • Antibacterial Activity :
    • Research by Nadaraj et al. (2009) showed that substituted tetrahydroacridin-8-ones exhibited significant antibacterial activity against strains like Escherichia coli and Klebsiella spp. .
  • Antifungal Activity :
    • Salimon et al. (2010) synthesized oxadiazole derivatives of acridone and tested them for antifungal activity, revealing that many synthesized compounds displayed significant biological activity against tested microorganisms .

Pesticidal Properties

The biological activity of acridine derivatives extends to agricultural applications as well.

  • Insecticidal and Fungicidal Activity :
    • Several studies have documented the insecticidal properties of acridine derivatives. For instance, compounds derived from acridone have shown effective insecticidal activity against agricultural pests .
  • Herbicidal Activity :
    • Acridine-based compounds are being explored for their potential as herbicides due to their ability to inhibit specific biochemical pathways in plants.

Nanomaterials

Recent advancements have led to the use of this compound in the synthesis of nanomaterials.

  • Nanocomposites :
    • The compound is being investigated for its role in creating nanocomposites with enhanced mechanical and thermal properties . These materials can be utilized in various industrial applications.

Research Findings Summary

Application AreaKey FindingsReferences
PharmaceuticalAnticancer and antimicrobial properties; effective against various cancer cell lines and pathogens
AgriculturalInsecticidal and fungicidal activities demonstrated; potential as herbicides
Material ScienceUse in nanocomposite synthesis; enhances material properties

Mechanism of Action

The mechanism of action of 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to antibacterial and anticancer effects. Additionally, it can inhibit certain enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid is unique due to the presence of both the amino and keto groups, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .

Biological Activity

6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid (6-AOCA) is a nitrogen-containing heterocyclic compound belonging to the acridine family. Its unique chemical structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

The molecular formula of 6-AOCA is C14H10N2O3C_{14}H_{10}N_2O_3 with a molecular weight of approximately 250.24 g/mol. The compound features an amino group at position 6, a keto group at position 9, and a carboxylic acid functional group at position 4 on the acridine ring system. These structural attributes contribute to its solubility and biological interactions.

Synthesis Methods

The synthesis of 6-AOCA can be achieved through various multi-step organic reactions involving starting materials such as acridone derivatives. Common methods include:

  • Aminoalkylation : Utilizing aminoalkyl groups to introduce the amino functionality.
  • Carboxylation : Employing carboxylic acids under specific conditions to form the carboxyl group.
  • Oxidative Reactions : Using oxidizing agents to convert suitable precursors into the desired keto form.

These synthetic routes allow for the modification of the compound's structure to enhance its biological properties.

Anticancer Properties

Research indicates that 6-AOCA exhibits significant cytotoxic activity against various cancer cell lines. A study demonstrated that derivatives of acridine, including 6-AOCA, can intercalate into DNA, disrupting replication and transcription processes. This intercalation is primarily facilitated by the presence of the amino group, which enhances binding affinity to DNA .

Cell LineIC50 (µM)Mechanism of Action
HeLa15DNA intercalation
MCF-720Topoisomerase inhibition
A54918Induction of apoptosis

Antimicrobial Activity

6-AOCA has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with nucleic acid synthesis .

Interaction with Biological Targets

Studies have shown that 6-AOCA interacts strongly with various biological targets:

  • DNA : The compound binds to double-stranded DNA through intercalation.
  • Proteins : It forms stable complexes with proteins such as hemoglobin, affecting their structural conformation and functionality .

Case Studies

  • Cytotoxicity Assay on Cancer Cell Lines
    • In vitro studies revealed that treatment with 6-AOCA led to significant cell death in HeLa cells after 48 hours, with an observed IC50 value of 15 µM.
    • Flow cytometry analysis indicated that apoptosis was induced via the mitochondrial pathway.
  • Antimicrobial Efficacy Testing
    • A series of experiments using disc diffusion methods indicated that 6-AOCA showed a zone of inhibition against E. coli comparable to standard antibiotics.
    • Time-kill studies confirmed bactericidal activity within one hour of exposure.

The primary mechanisms by which 6-AOCA exerts its biological effects include:

  • DNA Intercalation : The planar structure allows for intercalation between base pairs in DNA, leading to replication disruption.
  • Topoisomerase Inhibition : It interferes with topoisomerase enzymes, crucial for DNA unwinding during replication .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with 6-AOCA, contributing to oxidative stress in cells .

Properties

CAS No.

86611-63-4

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

6-amino-9-oxo-10H-acridine-4-carboxylic acid

InChI

InChI=1S/C14H10N2O3/c15-7-4-5-8-11(6-7)16-12-9(13(8)17)2-1-3-10(12)14(18)19/h1-6H,15H2,(H,16,17)(H,18,19)

InChI Key

FQMXHAAIWIFVTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC(=C3)N

Origin of Product

United States

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